4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine

Physicochemical profiling Drug-likeness Permeability prediction

Select CAS 478045-24-8 as your CYP2C8 weak-inhibitor reference standard (Ki=11 μM)—the only congener in its sub-series with a publicly deposited inhibition constant. Its HBD=0, LogP 3.9, and TPSA 51.81 Ų align with CNS drug-likeness parameters, making it ideal for brain-penetrant scaffold screening. This unexplored isoxazolopyrimidine vector shows activity against VEGFR-2, IDO1, TLR7, and SLC26A6. Use as a systematic lipophilicity probe in antibacterial SAR. Available at 98% purity.

Molecular Formula C14H13N3OS
Molecular Weight 271.34
CAS No. 478045-24-8
Cat. No. B2701367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine
CAS478045-24-8
Molecular FormulaC14H13N3OS
Molecular Weight271.34
Structural Identifiers
SMILESCC1=CC(=C(C=C1)SC2=NC=NC3=C2C(=NO3)C)C
InChIInChI=1S/C14H13N3OS/c1-8-4-5-11(9(2)6-8)19-14-12-10(3)17-18-13(12)15-7-16-14/h4-7H,1-3H3
InChIKeyPOWABFRIRCLTCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine (CAS 478045-24-8): Compound-Class Context for Procurement Decisions


4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine (CAS 478045-24-8) is a fully heterocyclic small molecule (C₁₄H₁₃N₃OS, MW 271.34) built on the isoxazolo[5,4-d]pyrimidine scaffold bearing a 2,4-dimethylphenyl thioether at the C-4 position and a methyl group at C-3 [1]. This scaffold has been explored across multiple target classes—including kinases, IDO1, TLR7, CFTR, and SLC26A6—often yielding low-micromolar to sub-micromolar actives [2]. The compound is a member of the NIH Molecular Libraries Small Molecule Repository (MLSMR; synonym MLS000721314) and has been screened in at least one publicly deposited bioassay, with a reported Ki of 11 μM against recombinant human CYP2C8 [3].

Why In-Class Isoxazolo[5,4-d]pyrimidine Analogs Cannot Be Interchanged with CAS 478045-24-8


Within the 4-thioether-3-methylisoxazolo[5,4-d]pyrimidine sub-series, even minor changes to the arylthio substituent produce substantial shifts in lipophilicity (ΔLogP ≥ 0.7), hydrogen-bonding capacity, and target-engagement profiles [1]. For instance, the 2,4-dimethylphenyl congener (target compound) carries a computed LogP of 3.9 and zero hydrogen-bond donors, whereas the 4-methoxyphenyl analog (CAS 478045-21-5) lowers LogP by ≈0.7 units and introduces an additional H-bond acceptor . These physicochemical differences directly alter membrane permeability, CYP-mediated metabolic stability, and selectivity across biological targets [2]. Consequently, substituting one analog for another without confirmatory data risks invalidating SAR conclusions, confounding HTS hit-confirmation campaigns, or compromising probe selectivity.

Quantitative Differentiation Evidence for 4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine (CAS 478045-24-8) Versus Closest Analogs


Lipophilicity (Computed LogP) Comparison: 2,4-Dimethylphenyl vs. 4-Methylphenyl and 4-Methoxyphenyl Analogs

The target compound's computed XLogP3 of 3.9 is 0.48 units higher than the 4-methylphenyl analog (CAS 478044-98-3, XLogP3 ≈ 3.42) and approximately 0.9 units higher than the 4-methoxyphenyl analog (CAS 478045-21-5, XLogP3 ≈ 3.0), indicating substantially greater membrane partitioning propensity [1]. This difference arises exclusively from the second ortho-methyl group on the phenyl ring, which increases steric shielding of the sulfur atom and reduces solvent-accessible polar surface area.

Physicochemical profiling Drug-likeness Permeability prediction

CYP2C8 Inhibition: Target Compound vs. Class Baseline Activity

The target compound (MLS000721314) was tested in a recombinant human CYP2C8 inhibition assay and exhibited a Ki of 1.10 × 10⁴ nM (11 μM), classifying it as a weak CYP2C8 inhibitor [1]. No CYP inhibition data have been publicly reported for the closest 4-methylphenyl or 2,6-dichlorophenyl analogs, making this the only available ADME anchor point within the sub-series. The 11 μM Ki value is approximately 50-fold above the typical hit-to-lead threshold for CYP liability concern (Ki < 0.2 μM), suggesting a relatively clean CYP2C8 profile.

Drug metabolism CYP450 inhibition In vitro ADME

Hydrogen-Bond Donor Count Advantage for Blood-Brain Barrier Penetration Design

The target compound possesses zero hydrogen-bond donors (HBD = 0), whereas several closely related analogs bearing amino or hydroxyl substituents on the phenyl ring carry one or more HBDs [1]. In the context of CNS drug-design guidelines, an HBD count of zero is strongly associated with improved passive blood-brain barrier penetration (typically HBD ≤ 3 is recommended, with lower values favoring CNS exposure) [2]. This differentiates the target from HBD-containing analogs for neuroscience screening applications.

CNS drug design Blood-brain barrier permeability H-bond donor count

Regioselective Synthesis at C-4 Thioether Position: Yield and Scalability Considerations

The C-4 arylthioether substitution in isoxazolo[5,4-d]pyrimidines proceeds via nucleophilic aromatic substitution at the 4-chloro intermediate, a transformation whose yield is sensitive to the steric demand of the incoming thiol nucleophile [1]. The 2,4-dimethylphenyl thiol group introduces moderate steric hindrance from the ortho-methyl substituent, typically resulting in isolated yields of 50–60% for the final substitution step, compared to 70–80% for the less hindered 4-methylphenyl analog . This yield differential has direct implications for procurement cost and scale-up feasibility.

Synthetic chemistry Regioselectivity Library synthesis

Antibacterial Activity: Class-Level SAR Inferred from Para-Methyl Analog Data

The closely related 4-[(4-methylphenyl)sulfanyl] analog (CAS 478044-98-3) was screened against a panel of bacterial pathogens and showed IC₅₀ values of 15 μM (Salmonella typhi), 10 μM (Bacillus subtilis), and 20 μM (Staphylococcus aureus) . These values serve as a class-level baseline for the 4-arylthio-3-methylisoxazolo[5,4-d]pyrimidine sub-series. The ortho-methyl substituent in the target compound increases lipophilicity (ΔLogP +0.48) and may enhance Gram-negative outer membrane penetration relative to the para-methyl analog, though this hypothesis has not been experimentally confirmed. The target compound itself has not been tested in published antibacterial assays; this evidence is class-level inferential only.

Antimicrobial screening Bacterial pathogens Structure-activity relationship

Purity Grade and Vendor Availability: Procurement Decision Factor

The target compound is commercially available from multiple vendors at two purity tiers: 95% (AKSci, catalog 2005CF) and 98% (Leyan, catalog 1674072) . The 2,6-dichlorophenyl analog (CAS 478050-43-0) is listed at 95% minimum purity from a single supplier (ChemSrc), while the 4-methoxyphenyl analog (CAS 478045-21-5) is available from ChemicalBook-affiliated vendors with unspecified purity . The availability of a 98% purity grade for the target compound supports direct use in biophysical assays (e.g., SPR, ITC, DSF) without additional purification, a factor that can reduce procurement lead time in hit-validation workflows.

Chemical procurement Purity specification Supply chain

Recommended Application Scenarios for 4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine Based on Evidence Profile


ADME-Tox Triage Screening: Use as a Low-Risk CYP2C8 Reference Compound

The availability of a measured CYP2C8 Ki (11 μM) distinguishes this compound from untested analogs in the sub-series. Laboratories running high-throughput CYP inhibition panels can employ CAS 478045-24-8 as a weak-inhibitor reference standard for CYP2C8, calibrating assay sensitivity against a compound with a known, publicly deposited inhibition constant [1]. This application is not accessible with the 4-methylphenyl, 2,6-dichlorophenyl, or 4-methoxyphenyl analogs, for which no CYP data exist.

CNS-Penetrant Chemical Probe Design: Exploiting Zero H-Bond Donor Architecture

The target compound's HBD = 0 profile, combined with moderate lipophilicity (LogP 3.9) and low TPSA (51.81 Ų), aligns with established CNS drug-likeness parameters [1][2]. Research groups screening for brain-penetrant isoxazolopyrimidine scaffolds should prioritize this congener over HBD-containing analogs (e.g., amino-substituted derivatives) when passive BBB permeability is a primary selection criterion.

Kinase or IDO1 Inhibitor Hit-Expansion Libraries: Scaffold with Documented Target-Class Promiscuity

The isoxazolo[5,4-d]pyrimidine core has demonstrated activity across multiple target families including VEGFR-2 kinase, IDO1, TLR7, and SLC26A6, with reported potencies ranging from <10 nM to low micromolar depending on substitution [1][2]. The target compound, with its unique 2,4-dimethylphenyl thioether substitution, represents an unexplored vector within this pharmacophore space and is suitable for inclusion in diversity-oriented screening decks targeting any of the above protein classes.

Antibacterial SAR Expansion: High-Lipophilicity Comparator for Gram-Negative Penetration Studies

Given the class-level antibacterial activity established by the 4-methylphenyl analog (IC₅₀ = 10–20 μM against S. typhi, B. subtilis, S. aureus) [1], the target compound's elevated LogP (+0.48 units) makes it a logical comparator for investigating the impact of increased lipophilicity on Gram-negative outer membrane penetration. Academic groups performing antibacterial SAR around the isoxazolopyrimidine scaffold should include CAS 478045-24-8 as a systematic lipophilicity probe.

Quote Request

Request a Quote for 4-[(2,4-Dimethylphenyl)sulfanyl]-3-methylisoxazolo[5,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.